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Compound of Interest

Methyl 1-methylpiperidine-2-
Compound Name:
carboxylate

Cat. No. B168061

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for
Methyl 1-methylpiperidine-2-carboxylate (CAS No: 1690-74-0), a heterocyclic compound of
interest to researchers in medicinal chemistry and drug development. Due to the limited
availability of public domain spectral data for this specific molecule, this document presents a
detailed analysis using data from a closely related and well-characterized analogue, Methyl
piperidine-2-carboxylate. This information serves as a valuable reference for the structural
elucidation and characterization of similar N-methylated piperidine derivatives. The guide
details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data and presents the spectral information in a clear, tabular
format for ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for the representative
compound, Methyl piperidine-2-carboxylate. These values provide a foundational
understanding of the expected spectral characteristics of Methyl 1-methylpiperidine-2-

carboxylate.

Table 1: *H NMR Spectroscopic Data for Methyl piperidine-2-carboxylate
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Chemical Shift (8) ppm Multiplicity Assighment

3.70 S -OCHs

3.41-3.29 broad m H-2

3.08 -2.98 broad m H-6 (eq)

2.67 —2.56 broad m H-6 (ax)

2.06 —1.93 broad m H-3 (eq)

1.85-1.73 broad m H-5 (eq)

1.67-1.55 broad m H-4 (ax)

1.54-1.32 broad m H-3 (ax), H-4 (eq), H-5 (ax)

Solvent: CDCIs, Reference: TMS at 0 ppm[1]

Table 2: 3C NMR Spectroscopic Data for Methyl piperidine-2-carboxylate

Chemical Shift (8) ppm Assighment
174.16 C=0

57.88 C-2

51.78 -OCHs

44.67 C-6

28.47 C-3

24.56 C-5

23.05 C-14

Solvent: CDCls, Reference: CDCIs at 77.16 ppm][1]

Table 3: Key IR Absorption Bands for a Representative Piperidine Carboxylate Derivative
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Wavenumber (cm~?) Intensity Assignment

~2940 Strong C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1170 Strong C-O stretch (ester)

Note: This is representative data for a piperidine carboxylate derivative. The N-methyl group in

the target compound would likely show a C-H stretch around 2780 cm™2.

Table 4. Mass Spectrometry Data for a Representative Piperidine Carboxylate Derivative

m/z Interpretation

157 [M]* (for Methyl 1-methylpiperidine-2-
carboxylate)

142 [M - CHs]*

08 [M - COOCHs]*

84 Piperidine ring fragment

Note: This is a predicted fragmentation pattern for Methyl 1-methylpiperidine-2-carboxylate

based on typical fragmentation of similar structures.

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard
(0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
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1H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz
spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of
scans (typically 16 or 32) are averaged to ensure a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a
frequency of 100 MHz or 125 MHz, respectively. Proton-decoupled spectra are obtained using
a spectral width of 200-220 ppm. A longer relaxation delay (e.g., 2-5 seconds) may be
necessary for the observation of quaternary carbons. A larger number of scans (e.g., 1024 or
more) is typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates is recorded and automatically subtracted from the
sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer via a
Gas Chromatography (GC) system for separation and purification. The GC is equipped with a
capillary column suitable for the analysis of volatile and semi-volatile organic compounds. The
separated analyte is then ionized using Electron Ionization (El) at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass
range of, for example, 40-400 amu.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Methyl 1-methylpiperidine-2-carboxylate.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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